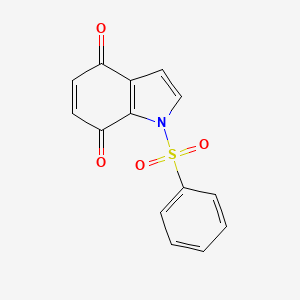![molecular formula C9H20O3 B15166389 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol CAS No. 197300-49-5](/img/structure/B15166389.png)
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is an organic compound that belongs to the class of ethers and alcohols It is characterized by the presence of an ether linkage and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 3-pentanol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Various substituted ethers and alcohols.
Applications De Recherche Scientifique
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkage provides a flexible backbone that can interact with different substrates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(Butan-2-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Hexan-3-yl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(Heptan-4-yl)oxy]ethoxy}ethan-1-ol
Uniqueness
2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific chain length and branching, which influence its physical and chemical properties. This compound exhibits distinct solubility, reactivity, and stability compared to its analogs, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
197300-49-5 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(2-pentan-3-yloxyethoxy)ethanol |
InChI |
InChI=1S/C9H20O3/c1-3-9(4-2)12-8-7-11-6-5-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
RTKWMMLLJKMZQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)

![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)



![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)



